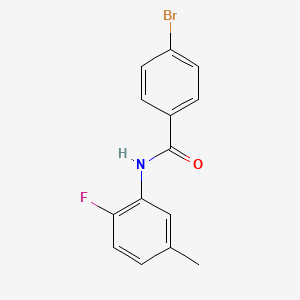

4-bromo-N-(2-fluoro-5-methylphenyl)benzamide

Description

4-Bromo-N-(2-fluoro-5-methylphenyl)benzamide is a brominated benzamide derivative characterized by a benzamide backbone substituted with a bromine atom at the 4-position and an aniline moiety bearing a fluorine atom at the 2-position and a methyl group at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active benzamide derivatives, particularly those targeting kinase enzymes such as FGFR1 (Fibroblast Growth Factor Receptor 1) . Its synthesis typically involves coupling 4-bromobenzoyl chloride with substituted anilines under controlled conditions .

Properties

IUPAC Name |

4-bromo-N-(2-fluoro-5-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c1-9-2-7-12(16)13(8-9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAZHMZEEPIKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-fluoro-5-methylphenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-fluoro-5-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 4-bromo-N-(2-fluoro-5-methylphenyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-fluoro-5-methylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Building Block for Pharmaceuticals: This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

- Anticancer Activity: Research indicates that derivatives of benzamide compounds can inhibit key kinases involved in cancer progression. For instance, compounds similar to 4-bromo-N-(2-fluoro-5-methylphenyl)benzamide have shown moderate to high potency in inhibiting RET kinase activity, which is vital for cancer cell proliferation.

-

Material Science

- The compound can be utilized in developing new materials with specific properties due to its unique chemical structure. Its ability to undergo various chemical reactions makes it a versatile candidate for creating novel materials.

-

Biological Studies

- Biological Pathways Probing: It acts as a probe to study interactions within biological systems, particularly involving enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity to biological targets, which is crucial for understanding disease mechanisms.

Case Study 1: Anticancer Activity

A study by Reddy et al. demonstrated that benzamide derivatives could inhibit RET kinase activity effectively. Compounds related to 4-bromo-N-(2-fluoro-5-methylphenyl)benzamide showed promising results in ELISA-based assays, indicating their potential as therapeutic agents against cancer.

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of benzamide derivatives revealed that certain compounds exhibited significant inhibition against multidrug-resistant strains of bacteria, such as Salmonella Typhi. The minimum inhibitory concentration (MIC) was reported as low as 6.25 mg/mL, highlighting the compound's potential as a lead for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-fluoro-5-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluoro groups can enhance its binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives

A series of derivatives with methoxy substituents (e.g., 3,5-dimethoxyphenyl) demonstrated moderate to strong FGFR1 inhibition. Compound C9 (4-bromo-N-(3,5-dimethoxyphenyl)-2-(2-chlorobenzamido)benzamide) exhibited exceptional activity against NSCLC cell lines (IC₅₀ = 0.12–0.45 µM), attributed to hydrogen bonding with residues Glu571, Arg570, and Asn659 in FGFR1’s hydrophobic pockets .

4-Bromo-N-(2-Chloro-6-Fluorophenyl)Benzamide

This derivative, featuring a chloro and fluoro substitution pattern, showed 90% yield in synthesis via benzoyl chloride-aniline coupling. The additional fluorine at the 5-position enhances metabolic stability, while the chloro group increases lipophilicity (logP = 3.2 vs. 2.8 for the target compound) .

Functional Group Modifications

4-Bromo-N-(Di-n-Propylcarbamothioyl)Benzamide

Replacement of the aniline moiety with a thiourea group transformed the compound into a bidentate ligand for Cu(II) and Ni(II) complexes. The thiocarbonyl group enables metal coordination, a feature absent in the target compound, highlighting the role of functional groups in diversifying applications (e.g., catalysis vs. kinase inhibition) .

Benzoxazole-Containing Derivatives

Compounds like 4-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide (CAS: 346646-97-7) incorporate a benzoxazole ring instead of the substituted aniline. The benzoxazole’s electron-withdrawing nature reduces basicity (pKa ≈ 1.5 vs. 3.2 for the target compound) and may enhance π-π stacking interactions in biological targets .

Physicochemical Properties

| Compound | Melting Point (°C) | logP | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 4-Bromo-N-(2-fluoro-5-methylphenyl)benzamide | Not reported | ~2.8* | 322.18 | 4-Br, 2-F, 5-Me |

| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | 176.0–177.5 | 3.5 | 381.21 | 4-Br, 3,5-OMe |

| 4-Bromo-N-(2-chloro-6-fluorophenyl)benzamide | Not reported | 3.2 | 356.61 | 4-Br, 2-Cl, 6-F |

| 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | Not reported | 2.9 | 324.15 | 5-Br, 2-F, 2-OMe |

*Estimated using ChemDraw. Sources: .

Biological Activity

4-Bromo-N-(2-fluoro-5-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : 4-Bromo-N-(2-fluoro-5-methylphenyl)benzamide

- CAS Number : 1002463-87-7

- Molecular Formula : C14H12BrFNO

- Molecular Weight : 303.15 g/mol

The biological activity of 4-bromo-N-(2-fluoro-5-methylphenyl)benzamide primarily stems from its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. The compound's bromine and fluorine substitutions enhance its lipophilicity, potentially improving its bioavailability and interaction with cellular targets.

Anticancer Properties

Research has indicated that derivatives of benzamide compounds can exhibit significant anticancer activity. For instance, studies have shown that certain benzamide derivatives selectively inhibit MEK kinase, a crucial player in the MAPK signaling pathway associated with cancer cell proliferation. This inhibition leads to a reversal of the transformed phenotype in cell lines, suggesting potential therapeutic applications in treating proliferative diseases like cancer .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focused on related benzamide derivatives demonstrated effective inhibition against various bacterial strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against multidrug-resistant Salmonella Typhi . Such findings highlight the potential of 4-bromo-N-(2-fluoro-5-methylphenyl)benzamide as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

In a study published by Reddy et al., several benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase activity. Among these, compounds similar to 4-bromo-N-(2-fluoro-5-methylphenyl)benzamide showed moderate to high potency in ELISA-based assays, indicating their potential as novel therapeutic agents for cancer treatment .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antibacterial properties of benzamide derivatives found that certain compounds demonstrated strong binding affinity to DNA gyrase, an essential enzyme for bacterial DNA replication. The binding energy values suggested that these compounds could serve as effective inhibitors against resistant bacterial strains .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | 4-Bromo-N-(2-fluoro-5-methylphenyl)benzamide |

| CAS Number | 1002463-87-7 |

| Molecular Formula | C14H12BrFNO |

| Molecular Weight | 303.15 g/mol |

| Anticancer Activity | MEK kinase inhibition |

| Antimicrobial Activity | MIC = 6.25 mg/mL against XDR S. Typhi |

Q & A

What are the optimal synthetic routes for 4-bromo-N-(2-fluoro-5-methylphenyl)benzamide, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis typically involves coupling 4-bromobenzoic acid derivatives with substituted anilines. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis.

- Halogen substitution : Bromine and fluorine substituents require inert atmospheres (e.g., argon) to prevent side reactions.

- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reactivity, but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield improvement : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of acid chloride to amine) to drive completion .

How can spectroscopic techniques (NMR, IR) resolve ambiguities in characterizing substituent positions on the benzamide core?

Answer:

- ¹H/¹³C NMR :

- Aromatic protons : Use coupling constants (e.g., J = 8–10 Hz for adjacent substituents) to assign positions. The 2-fluoro-5-methylphenyl group shows distinct splitting patterns due to fluorine’s electronegativity .

- NOESY/ROESY : Confirm spatial proximity of bromine (C-4) and methyl (C-5) groups via cross-peaks .

- IR spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~3300 cm⁻¹) confirm successful coupling. Fluorine substitution reduces C–F stretching frequency (~1100 cm⁻¹) .

What crystallographic strategies are recommended for resolving structural ambiguities in halogenated benzamides?

Answer:

- X-ray diffraction : Use SHELXL for refinement, particularly for handling heavy atoms (Br, F). Apply anisotropic displacement parameters for halogen atoms to account for thermal motion .

- Hydrogen bonding analysis : Employ graph set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) dimers, which stabilize crystal packing. Fluorine’s weak hydrogen-bonding capacity may lead to atypical packing vs. non-halogenated analogs .

- ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder, especially near bromine substituents .

How can conflicting solubility data from computational models vs. experimental measurements be reconciled?

Answer:

- Computational methods : Predict solubility via COSMO-RS or Hansen solubility parameters. Note that halogenated benzamides often deviate due to π-stacking and halogen bonding .

- Experimental validation :

What methodological considerations are critical for studying this compound’s potential in enzyme inhibition assays?

Answer:

- Target selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases, proteases).

- Assay design :

- Data interpretation : Address false positives from aggregation by performing dynamic light scattering (DLS) and dose-response validation .

How can researchers address discrepancies in thermal stability data between TGA and DSC analyses?

Answer:

- Thermogravimetric analysis (TGA) : Identify decomposition onset (typically ~200–250°C for benzamides).

- Differential scanning calorimetry (DSC) : Detect melting points and polymorphic transitions.

- Cross-validation :

- Reconcile mass loss (TGA) with endothermic/exothermic events (DSC).

- Use powder XRD to confirm phase changes and rule out solvent retention artifacts .

What advanced strategies enhance the accuracy of quantum chemical calculations for halogenated benzamides?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.